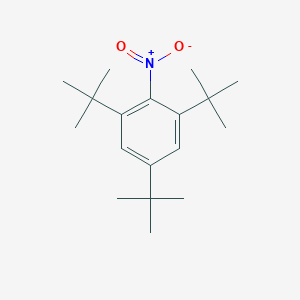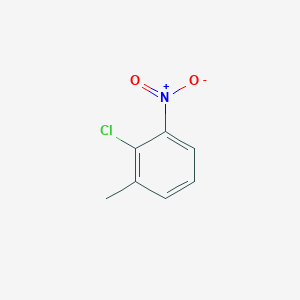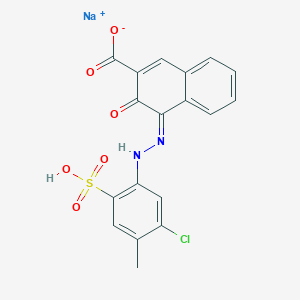
2,4,6-Tri-tert-butylnitrobenzene
説明
2,4,6-Tri-tert-butylnitrobenzene is a sterically hindered aromatic compound that has been the subject of various studies due to its interesting chemical properties and reactions. The compound is characterized by the presence of three tert-butyl groups attached to a nitrobenzene ring, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of related sterically hindered compounds involves multiple steps, including lithiation, reaction with nitroso compounds, and oxidation processes. For instance, a related compound, 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), was prepared through lithiation followed by reaction with 2-methyl-2-nitrosopropane and subsequent oxidation with Ag2O . Although the exact synthesis of 2,4,6-tri-tert-butylnitrobenzene is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of sterically hindered compounds is significantly affected by the bulky substituents. For example, in the case of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene, the molecule is planar with specific bond angles and lengths influenced by the tert-butyl groups . The presence of these groups can cause large dihedral angles between substituents and the benzene ring plane, as seen in related compounds .
Chemical Reactions Analysis
The chemical reactions of 2,4,6-tri-tert-butylnitrobenzene involve various pathways, including deoxygenation and photolysis. Deoxygenation of the compound yields products such as 3,3-dimethyl-5,7-di-tert-butyl-2,3-dihydroindole, 2,4,6-tri-tert-butylaniline, and products of side chain rearrangement . Photolysis results in initial products like 2-methyl-1-nitroso-2-(3,5-di-tert-butyl)-phenylpropane and a mixed dimer, along with secondary and minor photoproducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of sterically hindered aromatic compounds are unique due to their bulky substituents. These properties include crystal structures, vibrational modes, and electrical properties. For example, the crystal and molecular structures of 2,4,6-trinitrobenzene derivatives have been determined, showing discrete molecules and weakly hydrogen-bonded dimers . The vibrational modes of different molecular groups in related compounds have been identified by spectroscopic analyses, confirming the existence of specific functional groups . Electrical properties such as dielectric behavior and AC conductivity have also been analyzed, showing variations with frequency .
科学的研究の応用
Reactions with Alkylmagnesium Halides : 2,4,6-Tri-tert-butylnitrobenzene reacts with alkylmagnesium halides to produce a range of compounds such as 2,4,6-tri-t-butylaniline, N-alkyl-2,4,6-tri-t-butylanilines, and various cyclohexadienes. This reaction has been compared with that of 2,4,6-tri-t-butylnitrosobenzene, providing insights into the formation mechanisms of these products (Inagaki, Okazaki, & Inamoto, 1975).
Electronic Properties of Aromatic Phosphorus Heterocycles : A study explored the electron transmission spectra of various aromatic compounds, including 2,4,6-Tri-tert-butylphosphabenzene. Quantum chemical calculations were used to interpret these spectra and investigate the vertical electron attachment energies, contributing to the understanding of anionic states in such compounds (Modelli, Hajgató, Nixon, & Nyulászi, 2004).
Thermochemistry of Substituted Benzenes : The thermochemical properties of various alkylnitrobenzenes, including 2,4,6-tri-tert-butylnitrobenzene, were assessed. This research provided valuable data on the enthalpies of formation and sublimation, aiding in the understanding of intramolecular interactions and strain enthalpies in these compounds (Verevkin & Heintz, 2000).
Structural Analysis of Triphosphabenzene Derivatives : X-ray analysis and photoelectron spectra were used to study the structure of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene and its derivatives. This research provided insights into the bond lengths and angles, contributing to a better understanding of the molecular structure of these compounds (Gleiter et al., 1998).
Transformation into Triphosphacyclopentadienide Anion : A novel reaction involving the reduction of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene led to the generation of a unique diphosphacyclopentadienide anion. This study showcased an unprecedented type of chemical transformation (Cloke, Hitchcock, Nixon, & Wilson, 2000).
Safety And Hazards
将来の方向性
2,4,6-Tri-tert-butylnitrobenzene is used in the synthesis of monomeric iminophosphorane . This suggests that it could have potential applications in the development of new synthetic methodologies.
Relevant Papers The nitrogen-15 chemical shift (CS) tensor of 2,4,6-tri-tert-butylnitrobenzene was measured by solid-state NMR experiments . Another paper discusses the kinetics and mechanism of reaction of 2,4,6-tri-tert-butylphenoxyl radicals with substituted dinitrosobenzenes .
特性
IUPAC Name |
1,3,5-tritert-butyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-16(2,3)12-10-13(17(4,5)6)15(19(20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDZOFHRUMJNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[N+](=O)[O-])C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193724 | |
| Record name | 1,3,5-Tri(tert-butyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tri-tert-butylnitrobenzene | |
CAS RN |
4074-25-3 | |
| Record name | 1,3,5-Tris(1,1-dimethylethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tri-tert-butyl-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Tri(tert-butyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tri(tert-butyl)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRI-TERT-BUTYL-2-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9J7A2WQ2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)





![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)

